molecular formula C18H17N3O B324574 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B324574
M. Wt: 291.3 g/mol
InChI Key: CTPBOEUASSNWDP-VZDLKAQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 1-methyl-3-phenyl-2-propenylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and nitrile-containing compounds, such as 2-Pyrimidinamine, 4,6-dimethyl- and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .

Uniqueness

What sets 4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups and substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-3-carbonitrile

InChI

InChI=1S/C18H17N3O/c1-13-11-15(3)21(18(22)17(13)12-19)20-14(2)9-10-16-7-5-4-6-8-16/h4-11H,1-3H3/b10-9+,20-14+

InChI Key

CTPBOEUASSNWDP-VZDLKAQZSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C(\C)/C=C/C2=CC=CC=C2)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=C(C)C=CC2=CC=CC=C2)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=C(C)C=CC2=CC=CC=C2)C#N)C

Origin of Product

United States

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